molecular formula C16H14N2 B12048846 N-(4-methylphenyl)quinolin-4-amine

N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B12048846
M. Wt: 234.29 g/mol
InChI Key: SROJXUIEUGMDRM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)quinolin-4-amine is an organic compound belonging to the quinoline heterocyclic building blocks. It is a solid supplied for research and development purposes only . Quinolines are a significant class of compounds in medicinal chemistry, and the structure of this amine makes it a valuable intermediate for the synthesis of more complex molecules. Research into closely related quinoline-4-amine analogs has demonstrated their potential in epigenetics and cancer research. For instance, the well-known compound SGI-1027, which shares a similar quinolin-4-amine core, has been identified as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes that play a critical role in gene expression . DNMT inhibitors can reactivate silenced tumor suppressor genes in cancer cells, making this class of compounds a promising area of study . Molecular docking studies suggest the quinoline moiety is crucial for interacting with the target enzyme's catalytic pocket . As a building block, N-(4-methylphenyl)quinolin-4-amine can be used to explore structure-activity relationships and develop new bioactive molecules for pharmaceutical research. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-methylphenyl)quinolin-4-amine

InChI

InChI=1S/C16H14N2/c1-12-6-8-13(9-7-12)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)

InChI Key

SROJXUIEUGMDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Condensation of Ethyl Acetoacetate with 4-Methylaniline

The quinoline core can be constructed via condensation of ethyl acetoacetate with 4-methylaniline. In a modified Skraup synthesis, ethyl acetoacetate reacts with 4-methylaniline in the presence of ammonium ceric nitrate at 40°C to form an intermediate β-enamine (4a–b). Cyclization in diphenyl ether at 250°C for 20 minutes yields 2-methyl-4-hydroxyquinoline (5a–b). Subsequent chlorination with phosphoryl chloride (POCl₃) converts the hydroxyl group to a chloride, producing 4-chloro-2-methylquinoline (6a–b) in 97–98% yields. This intermediate undergoes nucleophilic substitution with 4-methylaniline in the presence of aliphatic amines (e.g., dimethylamine) to furnish N-(4-methylphenyl)quinolin-4-amine (7a–f).

Key Advantages :

  • High chlorination efficiency (>95% yield).

  • Scalable to multi-gram quantities.

Limitations :

  • High-temperature cyclization (250°C) requires specialized equipment.

  • Excess aliphatic amines necessitate purification steps.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination of 4-Chloroquinoline

A patent-derived method employs palladium-catalyzed coupling between 4-chloroquinoline and 4-methylaniline. Using a composite catalyst of palladium and cuprous iodide (Pd/CuI, 1:1–15 molar ratio) with tri-tert-butylphosphine as a ligand, the reaction proceeds in toluene at 80–100°C. Potassium tert-butoxide or cesium carbonate acts as a base, achieving conversions >90%. The crude product is purified via distillation and crystallization to isolate N-(4-methylphenyl)quinolin-4-amine in 76–85% yield.

Reaction Conditions :

  • Catalyst: Pd/CuI (100 ppm–1% loading).

  • Ligand: Tri-tert-butylphosphine.

  • Solvent: Toluene or p-halotoluene.

Optimization Insights :

  • Lower catalyst loading (100 ppm) reduces costs but extends reaction time.

  • Tri-tert-butylphosphine enhances selectivity by minimizing aryl halide homocoupling.

Acylation-Alcoholysis Sequential Approach

Acylation of 4-Methoxyaniline Followed by Deacylation

A Chinese patent (CN103159635A) describes a four-step process adaptable to N-(4-methylphenyl)quinolin-4-amine synthesis:

  • Acylation : 4-Methylaniline reacts with acetic anhydride to form N-acetyl-4-methylaniline.

  • Condensation : The acylated intermediate couples with 4-chloroquinoline using Pd/CuI catalysis.

  • Alcoholysis : Potassium hydroxide in methanol removes the acetyl group, yielding the crude amine.

  • Purification : Distillation and crystallization afford the final product in 70–78% overall yield.

Critical Parameters :

  • Acylation agents: Acetic anhydride or formic acid.

  • Alcoholysis time: 4–6 hours at 60°C.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystsScalability
Skraup Cyclization70–85250NoneModerate
Buchwald-Hartwig76–8580–100Pd/CuIHigh
Acylation-Alcoholysis70–7860–100Pd/CuIHigh
Difluoromethylation55–8925K₂CO₃Low

Industrial Recommendations :

  • The Pd/CuI-catalyzed coupling offers the best balance of yield and scalability.

  • Skraup synthesis is less suitable due to energy-intensive cyclization .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
N-(4-methylphenyl)quinolin-4-amine has been investigated for its potential as an anticancer agent. Studies have shown that quinoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to N-(4-methylphenyl)quinolin-4-amine have demonstrated efficacy against melanoma and other cancers by targeting specific pathways involved in tumor growth and metastasis .

2. Antimicrobial Activity
Research indicates that quinoline derivatives possess antimicrobial properties. N-(4-methylphenyl)quinolin-4-amine may exhibit activity against various pathogens, making it a candidate for further studies in developing new antimicrobial agents .

3. Drug Design and Development
The unique structural features of N-(4-methylphenyl)quinolin-4-amine make it a valuable pharmacophore in drug design. Its ability to be functionalized at different positions allows for the synthesis of analogs with enhanced biological activities .

Material Science

1. Organic Semiconductors
N-(4-methylphenyl)quinolin-4-amine has potential applications in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tailored through chemical modifications, facilitating advancements in optoelectronic devices.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer, AntimicrobialEffective against cancer cell proliferation; antimicrobial activity observed
Drug DesignPharmacophore for new drugsStructural versatility allows for functionalization
Material ScienceOrganic semiconductors, LEDsPotential for enhanced electronic properties

Case Studies

Case Study 1: Anticancer Activity
A study published in 2025 explored the anticancer effects of N-(4-methylphenyl)quinolin-4-amine on melanoma cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. This study highlights its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy
In another investigation, N-(4-methylphenyl)quinolin-4-amine was tested against several bacterial strains, including drug-resistant variants. The results demonstrated notable inhibition of bacterial growth, suggesting its viability as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cytotoxic Activity
Compound Substituents Biological Activity (IC₅₀) Reference
7e (N-(4-benzoylphenyl)) 5,6,7-Trimethoxy, 4-benzoylphenyl Cytotoxic against MCF-7: 1.2 µM
7f (N-(4-phenoxyphenyl)) 5,6,7-Trimethoxy, 4-phenoxyphenyl Cytotoxic against A2780: 0.9 µM
Target Compound N-(4-methylphenyl) Not reported (inferred lower activity)

Analysis: Bulky electron-withdrawing groups (e.g., benzoyl in 7e) or extended aromatic systems (e.g., phenoxy in 7f) enhance cytotoxicity compared to simpler substituents like 4-methylphenyl. The methyl group’s electron-donating nature may reduce binding affinity to cancer cell targets .

Table 2: Antimalarial Activity of 7-Chloroquinolin-4-amine Derivatives
Compound Substituents IC₅₀ (Heme-HRP Assay) IC₅₀ (P. falciparum) Reference
7-Chloro-N-cyclopentyl Cyclopentylamine Not reported Not reported
7-Chloro-N-{2-[2-(2-aminoethoxy)ethoxy]ethyl} Polyether chain + 2,4-difluorobenzyl 60 µM 48 nM
Target Compound N-(4-methylphenyl) Not tested Not tested

Analysis : Elongated hydrophilic chains (e.g., polyether in ) improve antimalarial potency by enhancing solubility and parasite membrane penetration. The 4-methylphenyl group’s hydrophobicity may limit efficacy in aqueous environments .

Impact of Core Modifications

Quinoline vs. Quinazoline Derivatives
  • Quinazoline-4-amine () : Substitution with morpholinyl groups at position 2 and aryl groups at position 4 enables allosteric modulation of kinases. 3D-QSAR studies highlight the importance of steric and electronic effects for activity .

Crystallographic and Physicochemical Properties

  • Crystal Packing () : Halogen-substituted imidazole-4-imines (e.g., 4-chloro/bromophenyl) form robust crystal lattices via weak C–H⋯X and π–π interactions. The 4-methylphenyl group in the target compound may induce similar packing but with reduced halogen-mediated stability .
  • Solubility : Pyrazine-substituted derivatives () exhibit improved aqueous solubility due to heteroaromatic nitrogen atoms, whereas the 4-methylphenyl group likely decreases solubility .

Q & A

Basic: What are the recommended synthetic routes for N-(4-methylphenyl)quinolin-4-amine, and how can yield optimization be achieved?

Answer:
The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

  • Reagent selection : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for C–N coupling .
  • Purification : Flash chromatography (e.g., n-hexane/ethyl acetate gradients) improves purity, while recrystallization in ethanol enhances crystallinity .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq of aniline derivatives) and reaction time (12–24 hrs under reflux) .

Basic: Which analytical techniques are critical for characterizing N-(4-methylphenyl)quinolin-4-amine?

Answer:

  • NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 8.45 ppm for quinoline protons) and coupling constants (e.g., J = 6.9 Hz for axial protons) .
  • HRMS : Validate molecular weight (e.g., ESI-MS m/z = 325.1547 [M+H]⁺) .
  • X-ray crystallography : Resolve stereochemistry using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Advanced: How can researchers address low bioavailability in N-(4-methylphenyl)quinolin-4-amine derivatives?

Answer:
Strategies include:

  • Structural modification : Introduce hydrophilic groups (e.g., sulfonyl or piperazinyl) to enhance solubility .
  • Physicochemical optimization : Adjust logP values via substituent tuning (e.g., fluorination at the 4′-position reduces hydrophobicity) .
  • In vitro assays : Use Caco-2 cell models to predict intestinal absorption and guide structural refinements .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for quinoline-4-amine derivatives?

Answer:

  • Analog synthesis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on antimalarial IC₅₀) .
  • Biological testing : Screen against pathogen strains (e.g., Plasmodium falciparum Dd2 for antimalarial activity) with dose-response curves .
  • Computational docking : Map interactions with target proteins (e.g., PfATP4 for antimalarials) using AutoDock Vina .

Advanced: How should conflicting biological activity data across studies be resolved?

Answer:

  • Strain specificity : Replicate assays using standardized strains (e.g., 3D7 vs. K1 Plasmodium strains) to identify resistance mechanisms .
  • Data normalization : Use internal controls (e.g., chloroquine as a reference compound) to calibrate activity metrics .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Advanced: What computational tools are effective for modeling the interaction of N-(4-methylphenyl)quinolin-4-amine with biological targets?

Answer:

  • Molecular dynamics (MD) : Simulate binding stability with GROMACS (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) to predict permeability .
  • Density Functional Theory (DFT) : Calculate electron distribution to rationalize reactivity (e.g., nucleophilic attack at C4) .

Advanced: How can researchers develop robust analytical methods for quantifying impurities in synthesized batches?

Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 mins) to separate byproducts .
  • LC-MS/MS : Identify trace impurities via fragmentation patterns (e.g., m/z = 356.1877 for dehalogenated byproducts) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.995) and LOQ (< 0.1% w/w) .

Advanced: What mechanisms underlie the compound’s toxicity in non-target cell lines?

Answer:

  • Mitochondrial assays : Measure ROS generation (e.g., using MitoSOX Red) to link toxicity to oxidative stress .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Basic: What reaction mechanisms govern the functionalization of the quinoline core?

Answer:

  • Electrophilic substitution : Nitration at C3/C5 positions under HNO₃/H₂SO₄ .
  • Nucleophilic amination : SNAr at C4 with aryl amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic hydrogenation : Reduce quinoline to tetrahydroquinoline using Pd/C and H₂ .

Advanced: How can polymorphism in N-(4-methylphenyl)quinolin-4-amine crystals impact pharmacological properties?

Answer:

  • Crystallographic screening : Use SHELXD to identify polymorphs (e.g., Form I vs. Form II) and assess stability via DSC .
  • Dissolution testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) .
  • Patent strategies : Document polymorphic forms to secure intellectual property .

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